Zinquin ethyl ester Zinquin ethyl ester Cell-permeable Zn2+ selective fluorescent probe. Zinquin precursor. Labels micromolar concentrations of intracellular Zn2+ ions with an intense extranuclear fluorescence emitting in the blue range.
Zinquin ethyl ester is a cell-permeable, quinolone-based fluorescent probe used as a zinc indicator. In live cells, cytosolic esterases cleave the ethyl ester group preventing its efflux across the plasma membrane. This probe is UV-excitable and emits in the blue region of the spectrum (excitation 368 nm, emission 490 nm). Zinquin ethyl ester has been used to monitor intracellular zinc fluxes associated with apoptosis.
Brand Name: Vulcanchem
CAS No.: 181530-09-6
VCID: VC20776057
InChI: InChI=1S/C21H22N2O5S/c1-4-27-20(24)13-28-17-11-16-8-7-15(3)22-21(16)19(12-17)23-29(25,26)18-9-5-14(2)6-10-18/h5-12,23H,4,13H2,1-3H3
SMILES: CCOC(=O)COC1=CC(=C2C(=C1)C=CC(=N2)C)NS(=O)(=O)C3=CC=C(C=C3)C
Molecular Formula: C21H22N2O5S
Molecular Weight: 414.5 g/mol

Zinquin ethyl ester

CAS No.: 181530-09-6

Cat. No.: VC20776057

Molecular Formula: C21H22N2O5S

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

Zinquin ethyl ester - 181530-09-6

Specification

Description Cell-permeable Zn2+ selective fluorescent probe. Zinquin precursor. Labels micromolar concentrations of intracellular Zn2+ ions with an intense extranuclear fluorescence emitting in the blue range.
Zinquin ethyl ester is a cell-permeable, quinolone-based fluorescent probe used as a zinc indicator. In live cells, cytosolic esterases cleave the ethyl ester group preventing its efflux across the plasma membrane. This probe is UV-excitable and emits in the blue region of the spectrum (excitation 368 nm, emission 490 nm). Zinquin ethyl ester has been used to monitor intracellular zinc fluxes associated with apoptosis.
CAS No. 181530-09-6
Molecular Formula C21H22N2O5S
Molecular Weight 414.5 g/mol
IUPAC Name ethyl 2-[2-methyl-8-[(4-methylphenyl)sulfonylamino]quinolin-6-yl]oxyacetate
Standard InChI InChI=1S/C21H22N2O5S/c1-4-27-20(24)13-28-17-11-16-8-7-15(3)22-21(16)19(12-17)23-29(25,26)18-9-5-14(2)6-10-18/h5-12,23H,4,13H2,1-3H3
Standard InChI Key KCASTCXJTDRDFT-UHFFFAOYSA-N
SMILES CCOC(=O)COC1=CC(=C2C(=C1)C=CC(=N2)C)NS(=O)(=O)C3=CC=C(C=C3)C
Canonical SMILES CCOC(=O)COC1=CC(=C2C(=C1)C=CC(=N2)C)NS(=O)(=O)C3=CC=C(C=C3)C
Appearance Assay:≥98%A crystalline solid

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